REACTION_CXSMILES
|
C[CH:2](O)[CH3:3].C[C:6]([CH3:8])=O.[CH3:9][CH2:10]O[Si](OCC)(OCC)OCC.[C:22]1([Si:28]([O:35][CH2:36][CH3:37])([O:32][CH2:33][CH3:34])[O:29][CH2:30][CH3:31])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O)CCC.C(O)C>O.C(O)(=O)C>[C:22]1([Si:28]([O:35][CH2:36][CH2:37][CH2:2][CH3:3])([O:29][CH2:30][CH2:31][CH2:6][CH3:8])[O:32][CH2:33][CH2:34][CH2:9][CH3:10])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
297 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate solutions
|
Type
|
ADDITION
|
Details
|
In two other solutions containing 10 M acetic acid, 90 g and 110 g of deionized water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The flask was refluxed
|
Type
|
TEMPERATURE
|
Details
|
heated for 1 to 12 hours
|
Duration
|
6.5 (± 5.5) h
|
Type
|
ADDITION
|
Details
|
were added
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)[Si](OCCCC)(OCCCC)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |